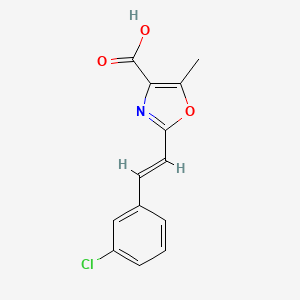
2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms, and a styryl group substituted with a chlorine atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 5-methyloxazole-4-carboxylic acid in the presence of a base, such as sodium hydroxide, to facilitate the formation of the styryl linkage . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorine atom in the styryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted styryl oxazole derivatives.
科学的研究の応用
2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anti-inflammatory agent. Its unique structure allows it to interact with biological targets effectively.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It has been studied for its potential neuroprotective effects and its ability to modulate specific biochemical pathways.
作用機序
The mechanism of action of 2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity . Additionally, the compound may modulate signaling pathways involved in inflammation and oxidative stress.
類似化合物との比較
Similar Compounds
8-(3-Chlorostyryl)caffeine: Known for its neuroprotective effects and inhibition of monoamine oxidase B.
3-Chlorostyryl-2,2-dimethyl-cyclopropanecarboxylic acid: Used as an ectoparasiticide.
Uniqueness
2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid stands out due to its unique combination of an oxazole ring and a chlorostyryl group, which imparts distinct chemical and biological properties
特性
分子式 |
C13H10ClNO3 |
|---|---|
分子量 |
263.67 g/mol |
IUPAC名 |
2-[(E)-2-(3-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3/c1-8-12(13(16)17)15-11(18-8)6-5-9-3-2-4-10(14)7-9/h2-7H,1H3,(H,16,17)/b6-5+ |
InChIキー |
YSRMDHWZHYKFPL-AATRIKPKSA-N |
異性体SMILES |
CC1=C(N=C(O1)/C=C/C2=CC(=CC=C2)Cl)C(=O)O |
正規SMILES |
CC1=C(N=C(O1)C=CC2=CC(=CC=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


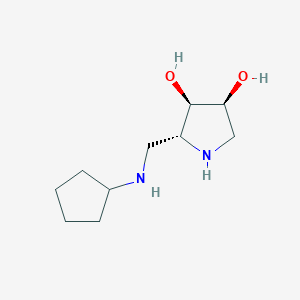
![[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol](/img/structure/B12886307.png)
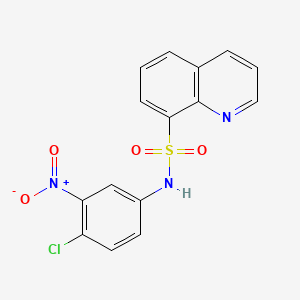

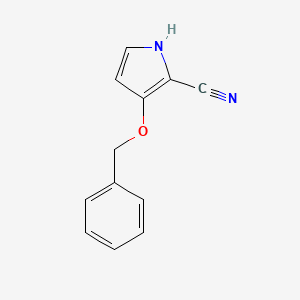
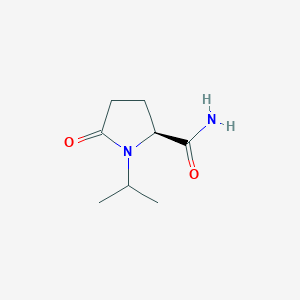



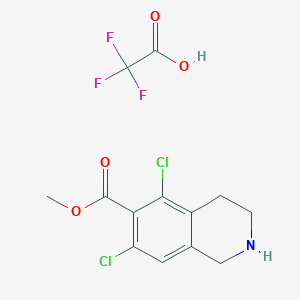
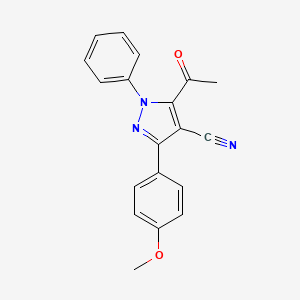
![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12886373.png)

![2-{[(5-Methoxyfuran-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B12886381.png)
